molecular formula C21H21N3O5 B7707596 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide

Katalognummer: B7707596
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: IFRHQTFEMLEHRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide, also known as HMQ-TFA, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its ability to inhibit PARP makes it a promising candidate for cancer therapy, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have cardioprotective effects in ischemia-reperfusion injury.

Wirkmechanismus

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide acts as a competitive inhibitor of PARP, which is involved in DNA repair. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and ultimately cell death. This compound has been shown to be a potent PARP inhibitor, with an IC50 value of 0.1 μM.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases. In addition, it has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, this compound is a synthetic compound and may not be readily available for all researchers. In addition, its high potency may also lead to off-target effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other chemotherapeutic agents for cancer therapy. Furthermore, the potential use of this compound in other diseases such as diabetes and inflammation warrants further investigation. Overall, this compound has shown great potential in scientific research and holds promise for the development of novel therapies for various diseases.

Synthesemethoden

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 2-methoxyethylamine to obtain this compound. This synthesis method has been reported in several research articles and has been found to be effective in obtaining high yields of this compound.

Eigenschaften

IUPAC Name

N-(2-methoxyethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-14-6-7-19-16(10-14)11-17(20(25)22-19)13-23(8-9-29-2)21(26)15-4-3-5-18(12-15)24(27)28/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRHQTFEMLEHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.